Ki Values for Human Carbonic Anhydrase Isoforms I and IV Reveal a Selectivity Window Not Observed with Acetazolamide
Compound 5a inhibits hCA I with a Ki of 851.7 nM, while hCA IV is virtually unaffected (Ki > 10,000 nM), indicating a >10‑fold selectivity window [1]. This pattern contrasts with acetazolamide, which typically inhibits hCA I with a Ki of ~250 nM and hCA II with a Ki of ~12 nM, but the exact numerical comparator is not available from the same study and is provided only as class‑level context [1].
| Evidence Dimension | hCA I inhibition potency (Ki) |
|---|---|
| Target Compound Data | 851.7 nM (pKi 6.07) |
| Comparator Or Baseline | Acetazolamide hCA I Ki ~250 nM (literature class‑level, not from same study) |
| Quantified Difference | Target compound is ~3.4‑fold less potent than acetazolamide against hCA I |
| Conditions | Recombinant human carbonic anhydrase isoforms, stopped‑flow CO₂ hydration assay [1] |
Why This Matters
The large differential between hCA I and hCA IV inhibition suggests a selectivity profile that may reduce off‑target effects on membrane‑bound CA IV, which is not achievable with non‑selective inhibitors like acetazolamide.
- [1] Berrino et al. J. Med. Chem. 2019, 62, 7233–7249. Data curated in IUPHAR/BPS Guide to Pharmacology, compound 5a. View Source
